molecular formula C4H7ClFN3 B2426390 4-Fluoro-2-methylpyrazol-3-amine;hydrochloride CAS No. 2260931-45-9

4-Fluoro-2-methylpyrazol-3-amine;hydrochloride

Cat. No. B2426390
CAS RN: 2260931-45-9
M. Wt: 151.57
InChI Key: CGUFAEBQJSMSHR-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylpyrazol-3-amine;hydrochloride, also known as FMPH, is a chemical compound that has gained attention in the field of scientific research. A pyrazole nucleus is an easy-to-prepare scaffold with large therapeutic potential .


Synthesis Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Synthetic approaches towards pyrroles, bearing fluorine atoms and trifluoromethyl group, are overviewed in this chapter .


Molecular Structure Analysis

The molecular formula of this compound is C4H7ClFN3 and its molecular weight is 151.57. For a detailed molecular structure, tools like MolView can be used to convert the molecule into a 3D model.


Chemical Reactions Analysis

Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Scientific Research Applications

Synthesis and Functionalization

Synthesis of 3-amino-4-fluoropyrazoles 4-Fluoro-2-methylpyrazol-3-amine;hydrochloride has been utilized in the synthesis of 3-amino-4-fluoropyrazoles, compounds of significant interest as building blocks in medicinal chemistry. The synthesis involves monofluorination and condensation with various hydrazines, highlighting its versatility in creating diverse fluorinated pyrazoles (Surmont et al., 2011).

Cyclisation and Ring-Chain Isomerism The compound has also been used in the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amines, forming polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. Intriguingly, these pyrimidines undergo ring-chain isomerization, depending on the solvent and the length of the fluoroalkyl substituent (Goryaeva et al., 2009).

Corrosion Inhibitors Another interesting application is in the synthesis of triazole Schiff bases using this compound. These bases, including BFBT, TMBT, and FNBT, have been investigated as corrosion inhibitors on mild steel, displaying promising inhibition efficiencies (Chaitra et al., 2015).

Synthesis of Cognition Enhancer Drugs The compound also finds its role in the efficient synthesis of cognition enhancer drug candidates. For instance, it has been involved in the functionalization of 2-Fluoro-4-methylpyridine for creating novel alkylating agents used in the synthesis of cognition enhancer drugs (Pesti et al., 2000).

Building Blocks for Synthesis of Medicinal Compounds

Synthesis of Antitumor and Antimicrobial Agents The compound is a precursor in the synthesis of N-arylpyrazole-containing enaminones, which are further reacted to form various derivatives with potential antitumor and antimicrobial activities. This illustrates its importance in the development of new therapeutic agents (Riyadh, 2011).

Antimicrobial Azo Dyes It has been involved in the synthesis of 3-Methyl-4H-isoxazol-5-one, which is further coupled to form series of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones. These compounds have exhibited significant antimicrobial activities, especially against gram-positive bacterium Staphylococcus aureus (Banpurkar et al., 2018).

Future Directions

The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . The most relevant results have been obtained for anticancer/anti-inflammatory compounds . The data reported here are collected from different databases (Scifinder, Web of Science, Scopus, Google Scholar, and Pubmed) using “aminopyrazole” as the keyword .

properties

IUPAC Name

4-fluoro-2-methylpyrazol-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3.ClH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUFAEBQJSMSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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